N,N'-Bis(3-Trimethoxysilylpropyl)harnstoff

Übersicht

Beschreibung

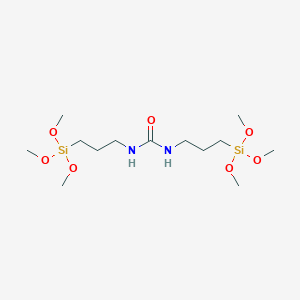

N,N’-Bis(3-Trimethoxysilylpropyl)urea is a silane coupling agent known for its ability to form durable bonds between organic and inorganic materials. This compound is particularly valued for its hydrolytic stability, which is significantly higher than that of conventional silanes . The molecular formula of N,N’-Bis(3-Trimethoxysilylpropyl)urea is C13H32N2O7Si2, and it has a molecular weight of 384.57 g/mol .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

N,N-Bis(3-trimethoxysilylpropyl)urea is characterized by its ability to react with siliceous surfaces and oxides (e.g., aluminum, zirconium, titanium). The compound features two functional groups that allow it to form multiple bonds with substrates, enhancing its adhesion capabilities. Its hydrolytic stability is significantly higher than conventional silanes, making it suitable for environments that involve moisture or water exposure .

Scientific Research Applications

N,N-Bis(3-trimethoxysilylpropyl)urea has a diverse range of applications in scientific research:

Chemistry

- Coupling Agent : It is used to improve adhesion between organic polymers and inorganic substrates, crucial for developing composite materials.

- Surface Modification : Employed in creating self-assembled monolayers (SAMs) on various surfaces .

Biology

- Biomolecule Immobilization : The compound is utilized for modifying surfaces in biological assays, facilitating the immobilization of biomolecules for diagnostics and therapeutic applications .

- Cell Culture Applications : Enhances substrate properties for cell culture, improving cell attachment and growth.

Medicine

- Medical Device Coatings : It finds applications in the development of coatings for medical devices that require strong adhesion and biocompatibility .

- Drug Delivery Systems : Used in formulations that enhance drug stability and release profiles.

Industrial Applications

- Plastic Optics : N,N-Bis(3-trimethoxysilylpropyl)urea is employed in the production of optical components due to its excellent adhesive properties.

- Printed Circuit Boards (PCBs) : Acts as an adhesive primer for multilayer PCBs, improving durability and performance in electronic devices .

- Construction Materials : Utilized in coatings that provide water repellency and enhance mechanical properties of construction materials.

Case Study 1: Surface Modification in Biomedical Applications

A study demonstrated the use of N,N-Bis(3-trimethoxysilylpropyl)urea in modifying polymeric surfaces for improved biocompatibility. The results indicated enhanced cell attachment and proliferation on modified surfaces compared to unmodified controls, showcasing its potential for medical device applications .

Case Study 2: Enhanced Adhesion in Composite Materials

Research involving composite materials highlighted that incorporating N,N-Bis(3-trimethoxysilylpropyl)urea significantly improved interfacial bonding between polymer matrices and inorganic fillers. This led to enhanced mechanical properties such as tensile strength and impact resistance .

Wirkmechanismus

Target of Action

N,N’-Bis(3-Trimethoxysilylpropyl)urea, also known as bis-silanes, primarily targets siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel . It is used as an adhesion promoter, coupling agent, and intermediate in chemical production .

Mode of Action

This compound forms a durable bond between organic and inorganic materials to generate desired heterogeneous environments or to incorporate the bulk properties of different phases into a uniform composite structure . It has the ability to form up to six bonds to a substrate compared to conventional silanes, which can form only three bonds to a substrate .

Biochemical Pathways

It is known that the organofunctional group of this compound alters the wetting or adhesion characteristics of the substrate, utilizes the substrate to catalyze chemical transformations at the heterogeneous interface, orders the interfacial region, or modifies its partition characteristics .

Pharmacokinetics

It is known that this compound reacts slowly with moisture/water , which may influence its bioavailability.

Result of Action

The result of the action of N,N’-Bis(3-Trimethoxysilylpropyl)urea is the formation of a durable bond between organic and inorganic materials, leading to increased product shelf life, better substrate bonding, and improved mechanical properties in coatings as well as composite applications .

Action Environment

The action of N,N’-Bis(3-Trimethoxysilylpropyl)urea is influenced by environmental factors such as moisture and water. It has a hydrolytic sensitivity of 7, meaning it reacts slowly with moisture/water . This property enhances its hydrolytic stability, impacting its action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

N,N’-Bis(3-Trimethoxysilylpropyl)urea has the ability to form stable condensation products with siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel . The organofunctional group of this compound alters the wetting or adhesion characteristics of the substrate . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Cellular Effects

It is known to alter the wetting or adhesion characteristics of the substrate, which could potentially influence cell function .

Molecular Mechanism

The molecular mechanism of N,N’-Bis(3-Trimethoxysilylpropyl)urea involves the formation of a durable bond between organic and inorganic materials . It forms stable condensation products with various oxides, which could potentially influence enzyme activity, gene expression, and other molecular processes .

Temporal Effects in Laboratory Settings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N’-Bis(3-Trimethoxysilylpropyl)urea is synthesized through the reaction of 3-aminopropyltrimethoxysilane with urea. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The process involves the hydrolysis of the methoxy groups, followed by condensation reactions that lead to the formation of the silane-urea compound.

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(3-Trimethoxysilylpropyl)urea involves large-scale reactions in reactors designed to handle the specific requirements of silane chemistry. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis(3-Trimethoxysilylpropyl)urea undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions . These reactions are crucial for its function as a coupling agent.

Common Reagents and Conditions

Hydrolysis: This reaction involves the cleavage of the methoxy groups in the presence of water, leading to the formation of silanol groups.

Condensation: Silanol groups can further react with each other or with other siliceous surfaces to form stable siloxane bonds.

Substitution: The urea moiety can participate in substitution reactions with various nucleophiles under appropriate conditions.

Major Products Formed

The primary products formed from these reactions are siloxane networks, which are essential for the compound’s role in enhancing adhesion and durability in composite materials .

Vergleich Mit ähnlichen Verbindungen

N,N’-Bis(3-Trimethoxysilylpropyl)urea is unique due to its high hydrolytic stability and ability to form multiple bonds with substrates. Similar compounds include:

3-Aminopropyltrimethoxysilane: Used for similar coupling applications but with lower hydrolytic stability.

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Another coupling agent with different functional groups that provide varying adhesion properties

N,N’-Bis(3-Trimethoxysilylpropyl)urea stands out due to its enhanced durability and effectiveness in forming strong, stable bonds in various applications.

Biologische Aktivität

N,N-Bis(3-trimethoxysilylpropyl)urea is a silane coupling agent that has garnered attention in various fields, including biology and medicine, due to its unique properties and applications. This compound is recognized for its ability to enhance the adhesion between organic and inorganic materials, making it particularly useful in surface modification, biomolecule immobilization, and the development of medical devices. This article delves into the biological activity of N,N-Bis(3-trimethoxysilylpropyl)urea, exploring its mechanisms of action, biochemical properties, and relevant case studies.

N,N-Bis(3-trimethoxysilylpropyl)urea primarily interacts with siliceous surfaces and various metal oxides (e.g., aluminum, zirconium). The compound forms durable covalent bonds through hydrolyzable groups that create stable condensation products. This bonding mechanism is crucial for improving the adhesion characteristics of substrates, which can influence cellular behavior and biological assays.

Key Mechanisms:

- Covalent Bond Formation: The compound’s organofunctional groups alter the wetting properties of surfaces, facilitating better adhesion.

- Catalytic Activity: It can catalyze chemical transformations at the interface between different materials.

- Interfacial Modification: Alters the characteristics of the interfacial region, which can impact biological interactions.

The biochemical properties of N,N-Bis(3-trimethoxysilylpropyl)urea include:

- Hydrolytic Stability: Exhibits significantly higher stability compared to conventional silanes, which enhances its performance in humid environments.

- Cellular Interaction: Alters substrate characteristics that may affect cell attachment and proliferation.

Applications in Biological Research

N,N-Bis(3-trimethoxysilylpropyl)urea has been utilized in various biological applications:

-

Surface Modification for Assays:

- Enhances the performance of biosensors by improving biomolecule immobilization on sensor surfaces.

- Facilitates the development of platforms for enzyme assays and other biochemical tests.

-

Medical Device Development:

- Used in coatings for implants and surgical devices to improve biocompatibility and reduce rejection rates.

- Enhances adhesion in composite materials used in dental applications.

Case Study 1: Surface Modification for Enzyme Immobilization

A study demonstrated that modifying glass surfaces with N,N-Bis(3-trimethoxysilylpropyl)urea significantly increased the loading capacity of enzymes. The modified surfaces showed improved enzyme activity retention over time compared to unmodified controls.

| Parameter | Modified Surface | Control Surface |

|---|---|---|

| Enzyme Loading Capacity (mg/m²) | 150 | 90 |

| Retention after 30 days (%) | 85 | 50 |

Case Study 2: Biocompatibility in Medical Devices

Research involving the application of this silane in coatings for orthopedic implants revealed enhanced biocompatibility. In vitro studies indicated reduced inflammatory responses when cells were cultured on coated surfaces compared to uncoated ones.

| Parameter | Coated Implants | Uncoated Implants |

|---|---|---|

| Inflammatory Cytokine Levels (pg/mL) | 20 | 50 |

| Cell Viability (%) | 95 | 70 |

Safety and Toxicology

While N,N-Bis(3-trimethoxysilylpropyl)urea is generally considered safe for use in laboratory settings, it may cause skin irritation and respiratory issues upon exposure. Proper safety measures should be implemented during handling, including the use of protective equipment.

Eigenschaften

IUPAC Name |

1,3-bis(3-trimethoxysilylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N2O7Si2/c1-17-23(18-2,19-3)11-7-9-14-13(16)15-10-8-12-24(20-4,21-5)22-6/h7-12H2,1-6H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDGFGSXXVWDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNC(=O)NCCC[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32N2O7Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18418-53-6 | |

| Record name | Bis[3-(Trimethoxysilyl)Propyl]Urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.